3-(methoxymethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Description
The compound 3-(methoxymethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a methoxymethyl group and an azetidine ring. The azetidine is further functionalized with a 4-methylpyrazole moiety via a methylene linker. This structural complexity combines three distinct heterocycles (thiadiazole, azetidine, and pyrazole), which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(methoxymethyl)-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9-3-13-17(4-9)7-10-5-16(6-10)12-14-11(8-18-2)15-19-12/h3-4,10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGMTREQJJJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(methoxymethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various human cancer cell lines:
- A549 (Lung cancer) : Demonstrated IC values indicating potent antiproliferative activity.
- MCF7 (Breast cancer) : Exhibited marked growth inhibition in vitro.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiadiazole A | A549 | 4.27 |
| Thiadiazole B | MCF7 | 19.5 |
| Thiadiazole C | SKOV3 | 8.28 |
These findings suggest that modifications in the substituents on the thiadiazole ring can enhance anticancer activity, as seen in structure–activity relationship (SAR) studies.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro assays revealed that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : High sensitivity observed.
- Escherichia coli : Moderate sensitivity noted.
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1 | S. aureus | 25 |
| Compound 2 | E. coli | 15 |
| Compound 3 | Pseudomonas aeruginosa | 10 |
The biological activities of thiadiazoles are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through caspase activation.
- Antimicrobial Mechanisms : They disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Case Study 1: Thiadiazole Derivative in Cancer Therapy
A recent clinical study evaluated the efficacy of a thiadiazole derivative similar to our compound in patients with advanced lung cancer. The study reported a significant reduction in tumor size and improved overall survival rates among treated patients compared to controls.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial potency of thiadiazoles against multidrug-resistant strains of bacteria. The results indicated that certain derivatives could restore sensitivity to conventional antibiotics, suggesting their potential as adjuvants in antibiotic therapy.
Comparison with Similar Compounds
Key Insights :
- The target compound’s combination of azetidine and 1,2,4-thiadiazole is rare compared to more common 1,3,4-thiadiazoles or pyrazole-triazole hybrids .
- The methoxymethyl group may improve solubility relative to hydrophobic aryl substituents in analogues like 9c (4-bromophenyl) or 9d (4-methylphenyl) .
Key Insights :
- The azetidine-pyrazole linkage in the target compound may necessitate multi-step synthesis, including alkylation or click chemistry, as seen in .
- Challenges include steric hindrance from the azetidine ring, which may reduce yields compared to five-membered analogues .
Physicochemical Properties
Key Insights :
Preparation Methods
Cyclization of Thiourea Derivatives
Adapting methods from 1,3,4-thiadiazole synthesis, the 1,2,4-thiadiazole ring is formed via cyclodehydration. A thiourea derivative bearing a methoxymethyl group undergoes treatment with phosphorus oxychloride (POCl₃) to induce cyclization:
Procedure :
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Dissolve 3-(methoxymethyl)thiourea (10 mmol) in POCl₃ (15 mL).
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Reflux at 80°C for 4 hours.
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Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.
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Isolate 5-amino-3-(methoxymethyl)-1,2,4-thiadiazole (Yield: 68%).
Characterization :
-
1H-NMR (CDCl₃) : δ 4.45 (s, 2H, CH₂OCH₃), 3.38 (s, 3H, OCH₃), 5.21 (br, 2H, NH₂).
Functionalization at C5: Azetidine Coupling
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
Step 1 : Azetidine formation via Gabriel synthesis:
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React 1,3-dibromopropane with potassium phthalimide to form N-protected azetidine.
Step 2 : Alkylation with 4-methylpyrazole:
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Treat azetidine with 1-(chloromethyl)-4-methylpyrazole (1.2 eq) in DMF.
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Add K₂CO₃ (2 eq) and stir at 60°C for 12 hours.
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Isolate 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (Yield: 54%).
Characterization :
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13C-NMR : δ 22.1 (CH₃-pyrazole), 55.8 (N-CH₂-azetidine), 148.9 (pyrazole C4).
Coupling to the Thiadiazole Core
SN2 Displacement :
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React 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole (1 eq) with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.5 eq) in THF.
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Add NaH (1.2 eq) and stir at 0°C → RT for 24 hours.
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Purify via column chromatography (Hexanes:EtOAc = 4:1) to obtain the target compound (Yield: 42%).
Optimization Data :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH, THF | THF | 25 | 42 |
| KOtBu, DMF | DMF | 80 | 35 |
| Cs₂CO₃, DMSO | DMSO | 100 | 28 |
Alternative Pathways and Comparative Analysis
Hydrazonoyl Halide Route
Adapting methodologies from, hydrazonoyl halides react with thioamides to form 1,2,4-thiadiazoles:
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-(methoxymethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thioamides or thioureas with nitriles under reflux in ethanol or toluene .
- Step 2 : Introduction of the azetidine-pyrazole substituent using nucleophilic substitution or coupling reactions. Catalysts like triethylamine or sodium hydride are often used .
- Purification : Column chromatography (silica gel) or recrystallization from dimethylformamide (DMF)-ethanol mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and connectivity. For example, the methoxymethyl group shows a singlet at ~3.3 ppm (1H) and 50–55 ppm (13C) .
- IR Spectroscopy : Peaks at ~1550 cm⁻¹ (C=N stretch) and ~680 cm⁻¹ (C-S stretch) verify the thiadiazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
Q. How does pH influence the stability of this compound during synthesis and storage?
- Acidic Conditions : Protonation of the azetidine nitrogen may lead to ring-opening side reactions. Use buffered solutions (pH 6–8) during synthesis .
- Storage : Store in anhydrous solvents (e.g., acetonitrile) under inert gas to prevent hydrolysis of the methoxymethyl group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this thiadiazole derivative?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG) and hydrogen-bonding networks with the pyrazole and azetidine moieties .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Refinement Tools : SHELXL refines X-ray data by adjusting occupancy factors for disordered atoms (e.g., methoxymethyl rotamers) and applying TWIN/BASF commands for twinned crystals .
- Validation : Cross-check residual density maps (e.g., R1 < 5%) and compare with DFT-optimized geometries .
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling steps to enhance azetidine-substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min while maintaining >80% yield .
- Step Order : Prioritize thiadiazole ring formation before introducing sterically bulky groups to avoid steric hindrance .
Methodological Considerations
Q. How to design experiments to analyze the compound’s reactivity under varying conditions?
- Kinetic Studies : Monitor reactions via in situ FT-IR or HPLC at 25–80°C to determine activation energy (Ea) for key steps (e.g., ring closure) .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents in nucleophilic substitution reactions .
Q. What approaches validate the biological activity of this compound in vitro?
- Enzyme Assays : Measure IC50 against fungal CYP51 (14-α-demethylase) using lanosterol-to-ergosterol conversion assays .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity over host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
